![molecular formula C16H19FN4O3S2 B2527215 2-fluoro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235159-54-2](/img/structure/B2527215.png)
2-fluoro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
2-fluoro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H19FN4O3S2 and its molecular weight is 398.47. The purity is usually 95%.
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Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its utility .
- Crystal Structure Analysis : Researchers have investigated the crystal structure of this compound, providing valuable insights into its three-dimensional arrangement. The crystallographic data can inform further studies on its reactivity and interactions with other molecules .
- 1,3,4-Thiadiazole Derivatives : Some derivatives containing the thiadiazole moiety exhibit anti-inflammatory effects. While specific studies on this compound are limited, exploring its potential in modulating inflammation could be valuable .
- Imidazole Containing Compounds : Among different derivatives, certain imidazole-containing compounds, including those related to our compound of interest, have demonstrated good antimicrobial potential. Further investigations could elucidate their mechanism of action and potential therapeutic applications .
- Boron Reagents : The compound’s boron moiety is relevant in Suzuki–Miyaura coupling reactions. Boronic esters, including pinacol boronic esters, play a crucial role in this widely used cross-coupling method. Understanding the stability and reactivity of boronic esters contributes to efficient synthetic strategies .
- δ-®-Coniceine and Indolizidine 209B : The protodeboronation of this compound has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have biological significance, and their synthesis provides a platform for further investigations .
Organic Synthesis and Catalysis
Crystallography and Structural Studies
Anti-Inflammatory Properties
Antimicrobial Activity
Boron Chemistry and Suzuki–Miyaura Coupling
Total Synthesis of Natural Products
properties
IUPAC Name |
2-fluoro-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S2/c1-11-15(25-20-19-11)16(22)21-8-6-12(7-9-21)10-18-26(23,24)14-5-3-2-4-13(14)17/h2-5,12,18H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQDSCPCCBPACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide |
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